molecular formula C10H11N7O4 B11691341 N~1~-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11691341
M. Wt: 293.24 g/mol
InChI Key: NUOWIWLQMJCBKS-LFYBBSHMSA-N
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Description

(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.

Medicine

In medicine, (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and tetrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and nitrophenyl-containing molecules, such as:

  • 4,5-Dimethoxy-2-nitrobenzaldehyde
  • 1H-1,2,3,4-Tetrazole-1,5-diamine
  • 4-Nitrophenylhydrazine

Uniqueness

What sets (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C10H11N7O4

Molecular Weight

293.24 g/mol

IUPAC Name

1-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C10H11N7O4/c1-20-8-3-6(5-12-16-10(11)13-14-15-16)7(17(18)19)4-9(8)21-2/h3-5H,1-2H3,(H2,11,13,15)/b12-5+

InChI Key

NUOWIWLQMJCBKS-LFYBBSHMSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/N2C(=NN=N2)N)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NN2C(=NN=N2)N)[N+](=O)[O-])OC

Origin of Product

United States

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